Cas no 923499-95-0 (N-(2-benzoyl-4-bromophenyl)-2-4-(propan-2-yl)phenylacetamide)

N-(2-benzoyl-4-bromophenyl)-2-4-(propan-2-yl)phenylacetamide is a synthetic organic compound featuring a bromophenyl group and a benzoyl group. This compound exhibits significant advantages in organic synthesis, particularly in the synthesis of biologically active molecules. Its structural complexity and functional groups make it a versatile intermediate for creating diverse compounds with potential applications in pharmaceuticals and materials science.
N-(2-benzoyl-4-bromophenyl)-2-4-(propan-2-yl)phenylacetamide structure
923499-95-0 structure
商品名:N-(2-benzoyl-4-bromophenyl)-2-4-(propan-2-yl)phenylacetamide
CAS番号:923499-95-0
MF:C24H22BrNO2
メガワット:436.340985774994
CID:5448723
PubChem ID:41362409

N-(2-benzoyl-4-bromophenyl)-2-4-(propan-2-yl)phenylacetamide 化学的及び物理的性質

名前と識別子

    • 923499-95-0
    • N-(2-benzoyl-4-bromophenyl)-2-(4-isopropylphenyl)acetamide
    • N-(2-benzoyl-4-bromophenyl)-2-(4-propan-2-ylphenyl)acetamide
    • N-(2-benzoyl-4-bromophenyl)-2-[4-(propan-2-yl)phenyl]acetamide
    • AKOS024479489
    • F2995-1376
    • N-(2-Benzoyl-4-bromophenyl)-4-(1-methylethyl)benzeneacetamide
    • N-(2-benzoyl-4-bromophenyl)-2-4-(propan-2-yl)phenylacetamide
    • インチ: 1S/C24H22BrNO2/c1-16(2)18-10-8-17(9-11-18)14-23(27)26-22-13-12-20(25)15-21(22)24(28)19-6-4-3-5-7-19/h3-13,15-16H,14H2,1-2H3,(H,26,27)
    • InChIKey: DUHKNBVLQLGPGA-UHFFFAOYSA-N
    • ほほえんだ: C1(CC(NC2=CC=C(Br)C=C2C(=O)C2=CC=CC=C2)=O)=CC=C(C(C)C)C=C1

計算された属性

  • せいみつぶんしりょう: 435.08339g/mol
  • どういたいしつりょう: 435.08339g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 521
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6.4
  • トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

  • 密度みつど: 1.331±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 620.5±55.0 °C(Predicted)
  • 酸性度係数(pKa): 13.07±0.70(Predicted)

N-(2-benzoyl-4-bromophenyl)-2-4-(propan-2-yl)phenylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2995-1376-40mg
N-(2-benzoyl-4-bromophenyl)-2-[4-(propan-2-yl)phenyl]acetamide
923499-95-0 90%+
40mg
$140.0 2023-04-28
Life Chemicals
F2995-1376-20mg
N-(2-benzoyl-4-bromophenyl)-2-[4-(propan-2-yl)phenyl]acetamide
923499-95-0 90%+
20mg
$99.0 2023-04-28
Life Chemicals
F2995-1376-30mg
N-(2-benzoyl-4-bromophenyl)-2-[4-(propan-2-yl)phenyl]acetamide
923499-95-0 90%+
30mg
$119.0 2023-04-28
Life Chemicals
F2995-1376-50mg
N-(2-benzoyl-4-bromophenyl)-2-[4-(propan-2-yl)phenyl]acetamide
923499-95-0 90%+
50mg
$160.0 2023-04-28
Life Chemicals
F2995-1376-5μmol
N-(2-benzoyl-4-bromophenyl)-2-[4-(propan-2-yl)phenyl]acetamide
923499-95-0 90%+
5μl
$63.0 2023-04-28
Life Chemicals
F2995-1376-2mg
N-(2-benzoyl-4-bromophenyl)-2-[4-(propan-2-yl)phenyl]acetamide
923499-95-0 90%+
2mg
$59.0 2023-04-28
Life Chemicals
F2995-1376-10μmol
N-(2-benzoyl-4-bromophenyl)-2-[4-(propan-2-yl)phenyl]acetamide
923499-95-0 90%+
10μl
$69.0 2023-04-28
Life Chemicals
F2995-1376-25mg
N-(2-benzoyl-4-bromophenyl)-2-[4-(propan-2-yl)phenyl]acetamide
923499-95-0 90%+
25mg
$109.0 2023-04-28
Life Chemicals
F2995-1376-1mg
N-(2-benzoyl-4-bromophenyl)-2-[4-(propan-2-yl)phenyl]acetamide
923499-95-0 90%+
1mg
$54.0 2023-04-28
Life Chemicals
F2995-1376-3mg
N-(2-benzoyl-4-bromophenyl)-2-[4-(propan-2-yl)phenyl]acetamide
923499-95-0 90%+
3mg
$63.0 2023-04-28

N-(2-benzoyl-4-bromophenyl)-2-4-(propan-2-yl)phenylacetamide 関連文献

N-(2-benzoyl-4-bromophenyl)-2-4-(propan-2-yl)phenylacetamideに関する追加情報

Introduction to N-(2-benzoyl-4-bromophenyl)-2-4-(propan-2-yl)phenylacetamide (CAS No. 923499-95-0)

N-(2-benzoyl-4-bromophenyl)-2-4-(propan-2-yl)phenylacetamide, identified by its CAS number 923499-95-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of N-(2-benzoyl-4-bromophenyl)-2-4-(propan-2-yl)phenylacetamide is characterized by its intricate arrangement of functional groups, which includes a benzoyl group, a bromine substituent, and an acetylamide moiety. These features contribute to its unique chemical properties and biological interactions. The presence of the bromine atom, in particular, suggests potential for selective binding to biological targets, which is a crucial factor in drug design.

In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with various diseases. N-(2-benzoyl-4-bromophenyl)-2-4-(propan-2-yl)phenylacetamide has been investigated for its potential role in inhibiting key enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative disorders. Its structural features make it a versatile scaffold for further chemical modifications, allowing researchers to fine-tune its pharmacological properties.

One of the most compelling aspects of N-(2-benzoyl-4-bromophenyl)-2-4-(propan-2-yl)phenylacetamide is its ability to interact with multiple targets within biological systems. This polypharmacicity is highly desirable in drug development, as it can lead to synergistic effects that enhance therapeutic outcomes. For instance, studies have shown that this compound can exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase (COX) enzymes, which are known to play a significant role in the production of pro-inflammatory mediators.

The bromine substituent in the molecule's structure is particularly noteworthy, as it can serve as a handle for further derivatization. This allows chemists to introduce additional functional groups or modify existing ones, thereby creating new analogs with improved pharmacokinetic profiles. Such modifications are essential for optimizing drug candidates for clinical use, ensuring they are both effective and safe.

In the context of current research trends, N-(2-benzoyl-4-bromophenyl)-2-4-(propan-2-yl)phenylacetamide represents an exciting avenue for exploring novel therapeutic strategies. The compound's ability to modulate multiple biological pathways makes it a promising candidate for treating complex diseases such as cancer and chronic inflammatory conditions. Additionally, its structural complexity provides opportunities for designing molecules with enhanced selectivity and reduced side effects.

The synthesis of N-(2-benzoyl-4-bromophenyl)-2-4-(propan-2-yl)phenylacetamide involves a series of multi-step reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, are often employed to construct the complex molecular framework efficiently. These methods ensure high yields and purity, which are critical for subsequent biological evaluations.

Beyond its potential therapeutic applications, N-(2-benzoyl-4-bromophenyl)-2-4-(propan-2-yl)phenylacetamide has also been studied for its role in chemical biology research. Its unique structure allows researchers to probe fundamental questions about molecular recognition and signal transduction within cells. By understanding how this compound interacts with biological targets, scientists can gain insights into disease mechanisms and develop more targeted therapies.

The development of new drugs is a lengthy and complex process that involves extensive testing in vitro and in vivo. N-(2-benzoyl-4-bromophenyl)-2-4-(propan-2-y1)pheny1acetamide, with its promising profile, is being evaluated in preclinical studies to assess its efficacy and safety. These studies aim to provide the necessary data to support further clinical development and eventual approval by regulatory agencies.

In conclusion, N-(2-benzoyl--bromo phen y1 ) - 24( prop an - 22 y1 ) phen y1 acet amide (CAS No. 92349995 0) is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, compounds like this one will play a crucial role in advancing our understanding of disease processes and developing effective treatments.

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